

A Comparative Guide to the Purity of Commercial HCFC-123 and its Alternatives

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Compound of Interest

Compound Name: *1,2-Dichloro-1,1,2-trifluoroethane*

Cat. No.: *B1204223*

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For researchers, scientists, and professionals in drug development, the purity of solvents and reagents is paramount. This guide provides an objective comparison of the purity of the hydrochlorofluorocarbon (HCFC)-123, a refrigerant and cleaning agent, with its more environmentally friendly alternatives, focusing on standards that govern their commercial-grade purity. This comparison is supported by standardized experimental methodologies for purity evaluation.

Introduction

HCFC-123, or 2,2-dichloro-1,1,1-trifluoroethane, has been utilized in various applications, including as a refrigerant in low-pressure centrifugal chillers and as a cleaning solvent. However, due to its ozone-depleting potential, its use is being phased out under the Montreal Protocol.^[1] This has led to the development and adoption of alternatives with lower environmental impact, such as hydrofluoroolefins (HFOs) like HFO-1233zd(E) and hydrofluorocarbons (HFCs) like HFC-245fa.^{[2][3]} The performance and safety of these chemicals in any application are directly linked to their purity.

This guide focuses on the purity standards set by the Air-Conditioning, Heating, and Refrigeration Institute (AHRI), specifically the AHRI 700 standard, which is a globally recognized benchmark for refrigerant purity.^{[4][5]}

Data Presentation: Purity Specifications

The purity of commercial refrigerants is primarily defined by the AHRI Standard 700, which specifies the acceptable levels of contaminants for fluorocarbon, hydrocarbon, and carbon dioxide refrigerants.^{[4][6]} The following table summarizes the key purity requirements for HCFC-123 and two of its common alternatives, HFO-1233zd(E) and HFC-245fa, as stipulated by AHRI Standard 700-2017.^[6]

Table 1: Comparison of Purity Specifications from AHRI Standard 700

Parameter	HCFC-123	HFO-1233zd(E)	HFC-245fa	Test Method
Purity (minimum % by weight)	99.5	99.5	99.5	Gas Chromatography
Water (maximum ppm by weight)	20	20	20	Karl Fischer Titration
Acidity (maximum ppm by weight)	1.0	1.0	1.0	Titration
High-Boiling Residue (maximum % by volume)	0.01	0.01	0.01	Evaporation
Non-Condensable Gases (maximum % by volume in vapor)	N/A	N/A	1.5	Gas Chromatography
Other Volatile Impurities (maximum % by weight)	0.5	0.5	0.5	Gas Chromatography

Note: Non-condensable gas determination is not required for refrigerants with boiling points near or above room temperature, such as HCFC-123 and HFO-1233zd(E).^[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the purity specifications table, based on the guidelines provided in the AHRI 700 standard and common analytical practices.

1. Purity and Other Volatile Impurities by Gas Chromatography (GC)

- Principle: Gas chromatography separates components of a sample mixture based on their different affinities for a stationary phase within a column. A detector then quantifies the amount of each component.
- Apparatus:
 - Gas chromatograph (GC) with a Thermal Conductivity Detector (TCD) or a Flame Ionization Detector (FID). A TCD is often preferred for its ability to detect a wide range of compounds, including non-condensable gases.[\[8\]](#)
 - GC column suitable for refrigerant analysis, such as a PoraPLOT Q or a similar porous polymer column.
 - Gas-tight syringe or a gas sampling valve for sample introduction.
- Procedure:
 - Sample Preparation: A representative liquid-phase sample of the refrigerant is carefully vaporized into a gas sampling loop or drawn into a gas-tight syringe.
 - Injection: A fixed volume of the vaporized sample is injected into the GC.
 - Separation: The sample is carried through the GC column by an inert carrier gas (e.g., helium or nitrogen). The oven temperature is programmed to ensure optimal separation of the main component from any impurities.
 - Detection: The TCD or FID detects the components as they elute from the column, generating a chromatogram.

- Quantification: The area of each peak in the chromatogram is proportional to the concentration of the corresponding component. The purity is calculated by dividing the peak area of the main component by the total area of all peaks. The percentage of other volatile impurities is determined similarly.
- Reference: AHRI Standard 700, Appendix C.[\[7\]](#)

2. Water Content by Karl Fischer Titration

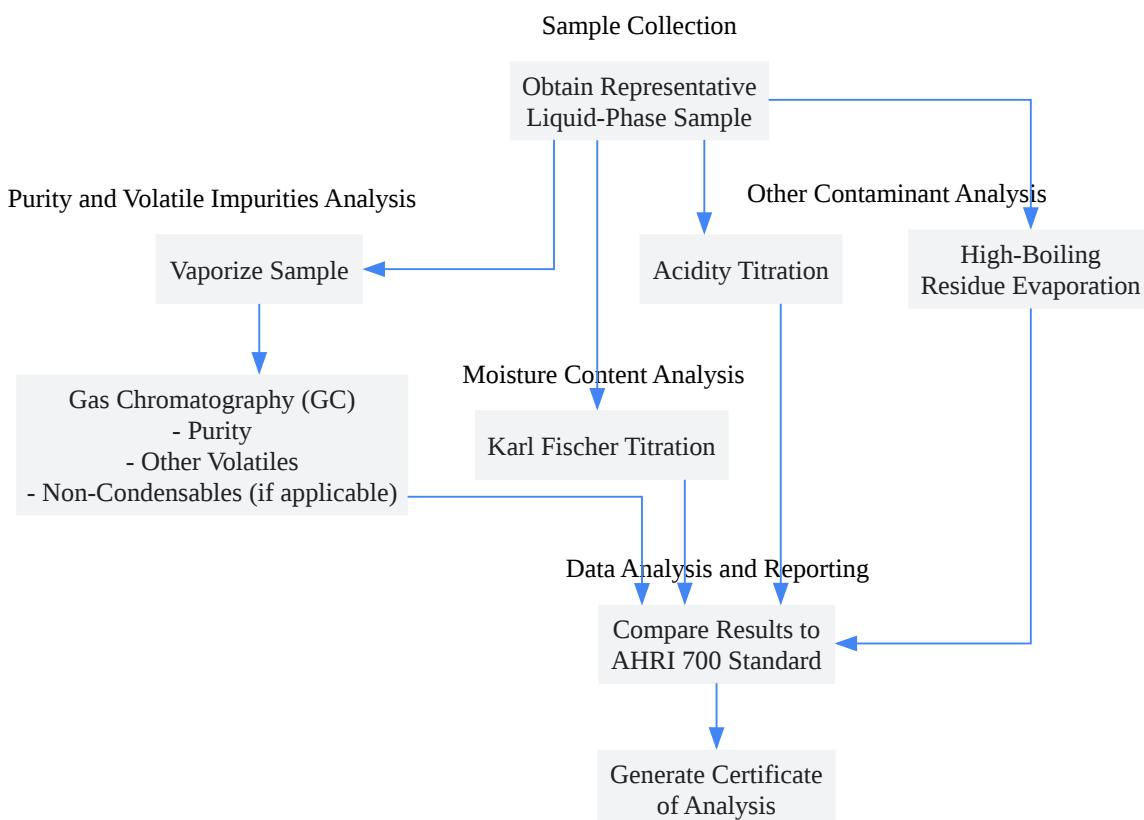
- Principle: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol (Karl Fischer reagent). The endpoint is detected electrochemically.
- Apparatus:
 - Karl Fischer titrator (coulometric or volumetric). The coulometric method is generally preferred for the low moisture levels found in refrigerants.
- Procedure:
 - Titrator Preparation: The titration cell is filled with the Karl Fischer reagent and pre-titrated to a dry endpoint to eliminate any residual moisture.
 - Sample Introduction: A known weight of the liquid refrigerant sample is injected into the titration cell.
 - Titration: The Karl Fischer reagent is added (in the volumetric method) or generated (in the coulometric method) until all the water in the sample has reacted.
 - Endpoint Detection: The instrument automatically detects the endpoint of the titration.
 - Calculation: The water content is calculated based on the amount of reagent consumed and is typically expressed in parts per million (ppm) by weight.
- Reference: AHRI Standard 700, Appendix C.[\[7\]](#)

3. Acidity by Titration

- Principle: This test determines the total acidity of the refrigerant by titrating the sample with a standardized alkaline solution to a colorimetric or potentiometric endpoint.
- Apparatus:
 - Burette
 - Titration flask
 - pH meter or color indicator
- Procedure:
 - A known weight of the refrigerant is evaporated in a solution that will absorb any acidic components.
 - This solution is then titrated with a standard solution of sodium hydroxide or potassium hydroxide.
 - The volume of titrant required to reach the endpoint is used to calculate the acidity, typically expressed as ppm by weight of HCl.
- Reference: AHRI Standard 700, Appendix C.[\[7\]](#)

Mandatory Visualization

The following diagram illustrates the general experimental workflow for evaluating the purity of a commercial refrigerant according to industry standards.



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